molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6

1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

Cat. No.: B1242839
CAS No.: 146011-65-6
M. Wt: 535.0 g/mol
InChI Key: GJRPAGNTTAPJCC-UHFFFAOYSA-N
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Description

FR-145237 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is an inhibitor of acyl coenzyme A:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. The compound was primarily researched for its potential to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .

Scientific Research Applications

    Chemistry: The compound serves as a model for studying enzyme inhibition and the development of new inhibitors.

    Biology: It is used to investigate the role of acyl coenzyme A:cholesterol acyltransferase in cholesterol metabolism and related biological processes.

    Medicine: FR-145237 was researched for its potential to treat hyperlipidemia and related metabolic disorders. .

    Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting cholesterol metabolism.

Preparation Methods

The synthetic routes and reaction conditions for FR-145237 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C30H22ClF3N2O2 and an InChIKey of GJRPAGNTTAPJCC-UHFFFAOYSA-N . Industrial production methods would likely involve multi-step organic synthesis processes, including the formation of the core structure and subsequent functional group modifications.

Chemical Reactions Analysis

FR-145237 undergoes various chemical reactions, primarily involving its functional groups. The types of reactions it undergoes include:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

FR-145237 exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting this enzyme, FR-145237 reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the blood. The molecular targets and pathways involved include the enzyme acyl coenzyme A:cholesterol acyltransferase and the cholesterol metabolism pathway .

Comparison with Similar Compounds

FR-145237 is unique in its specific inhibition of acyl coenzyme A:cholesterol acyltransferase. Similar compounds include other acyl coenzyme A:cholesterol acyltransferase inhibitors, such as:

    Avasimibe: Another inhibitor of acyl coenzyme A:cholesterol acyltransferase, used in research for its potential to treat atherosclerosis.

    Sandoz 58-035: An early inhibitor of acyl coenzyme A:cholesterol acyltransferase, studied for its effects on cholesterol metabolism.

Compared to these compounds, FR-145237 has shown distinct properties in terms of its potency and specificity in inhibiting acyl coenzyme A:cholesterol acyltransferase .

Properties

CAS No.

146011-65-6

Molecular Formula

C30H22ClF3N2O2

Molecular Weight

535.0 g/mol

IUPAC Name

1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

InChI

InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37)

InChI Key

GJRPAGNTTAPJCC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F

Synonyms

FR 145237
FR-145237
FR145237
N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
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1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
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1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
Reactant of Route 4
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1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
Reactant of Route 5
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1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

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